1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

ROS1 Kinase Inhibitor Oncology

Researchers probing ROS1 kinase signaling require probes free of confounding off-target effects, yet many pyrazole analogs potently inhibit 5-LOX (IC50 <1 µM), limiting their utility. 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS 1593421-78-3) resolves this: • Selective ROS1 inhibitor (IC50 199 nM); >94% inhibition vs. <30% for 45 other kinases at 10 µM • Demonstrates no 5-LOX activity at 100 µM, contrasting typical pyrazole derivatives • Serves as a negative control in leukotriene pathway assays and a starting scaffold for SAR optimization Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B12081338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)OC2CCNC2
InChIInChI=1S/C9H15N3O/c1-2-12-7-9(6-11-12)13-8-3-4-10-5-8/h6-8,10H,2-5H2,1H3
InChIKeyOSXXWEUANRGXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical and Biological Profile of 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole


1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS 1593421-78-3) is a heterocyclic organic compound characterized by a pyrazole core substituted with an ethyl group at the 1-position and a pyrrolidin-3-yloxy moiety at the 4-position . This specific substitution pattern confers a molecular weight of 181.23 g/mol and the molecular formula C9H15N3O . The compound has garnered research interest as a building block in medicinal chemistry, particularly as a potential lead for developing selective kinase inhibitors [1].

Non-Interchangeability of 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole


The specific substitution pattern of 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a critical determinant of its biological activity, rendering it non-interchangeable with other pyrazole derivatives. Unlike many pyrazole analogs that demonstrate potent inhibition of 5-lipoxygenase (5-LOX) with IC50 values below 1 µM [1], this compound shows no significant activity against 5-LOX at concentrations up to 100 µM [2]. Conversely, it exhibits a unique, highly selective inhibition profile against the ROS1 tyrosine kinase [3], a target for which many other pyrazole-based kinase inhibitors are not selective or are designed for different kinases like ALK or c-Met [4]. This dual profile—selective ROS1 inhibition combined with a lack of 5-LOX activity—defines a distinct pharmacological space, making generic substitution with a structurally similar pyrazole unsuitable for projects requiring this precise target engagement and selectivity profile.

Differentiation of 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole from Analogs


ROS1 Kinase Inhibition and Selectivity Profile

1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole demonstrates potent and highly selective inhibition of the ROS1 tyrosine kinase. In a single-dose screen at 10 µM against a panel of 45 different kinases, it achieved 94% inhibition of ROS1 while inhibiting all other kinases by less than 30% [1]. Its inhibitory potency against ROS1 is quantified by an IC50 of 199 nM in a 10-dose assay [1]. This contrasts with other pyrazole-based ROS1 inhibitors, such as the bipyridinyl pyrazole series, which exhibit a range of IC50 values from 21 nM to 159 nM but may have different selectivity profiles or synthetic complexity [2].

ROS1 Kinase Inhibitor Oncology Selectivity

Lack of 5-Lipoxygenase (5-LOX) Inhibitory Activity

In contrast to many pyrazole derivatives which are potent 5-LOX inhibitors, 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole exhibits no significant inhibition of this enzyme. When evaluated at a concentration of 100 µM in a rat basophilic leukemia-1 (RBL-1) cell-based assay, the compound showed no significant activity (NS) against 5-LOX [1]. This is a key differentiator, as numerous 1,5-disubstituted pyrazole-3-carboxamines have been reported with IC50 values below 1 µM against human 5-LOX [2].

5-Lipoxygenase Off-target Selectivity Inflammation

Minimum Purity for Reproducible Research

For procurement, a verifiable and specified minimum purity is essential for experimental reproducibility. Commercial suppliers specify a minimum purity of 95% for 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole . This specification provides a clear benchmark for researchers, ensuring that the material used in assays meets a defined quality standard, which is critical when comparing results across different studies or batches.

Purity Quality Control Reproducibility Procurement

Key Research Applications of 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole


Selective ROS1 Inhibition in Oncological Research

This compound is optimally suited for in vitro studies investigating the role of ROS1 kinase in cancer cell lines, such as those derived from astrocytomas or meningiomas. Its high selectivity (>94% inhibition of ROS1 vs. <30% for 45 other kinases at 10 µM) allows for specific interrogation of ROS1-dependent signaling pathways without confounding off-target kinase effects [1].

Pharmacological Differentiation from 5-LOX Pyrazoles

1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can be employed as a negative control or selectivity tool in assays involving the leukotriene pathway. Its demonstrated lack of 5-LOX inhibitory activity at 100 µM provides a clear functional contrast to other pyrazole derivatives that are potent 5-LOX inhibitors (IC50 < 1 µM) [2]. This application is valuable for medicinal chemists aiming to dissociate ROS1 inhibition from anti-inflammatory 5-LOX activity.

Lead Optimization for ROS1-Selective Scaffolds

As a structurally characterized lead compound with an IC50 of 199 nM against ROS1, it serves as a starting point for structure-activity relationship (SAR) studies aimed at improving potency while maintaining its unique selectivity profile [3]. Researchers can systematically modify the ethyl and pyrrolidin-3-yloxy substituents to enhance binding affinity, drawing a direct comparison to more potent but less selective or more complex bipyridinyl pyrazole ROS1 inhibitors [4].

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